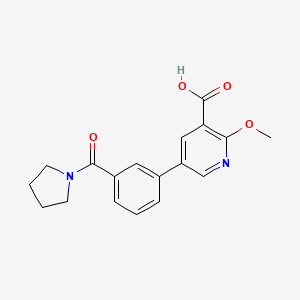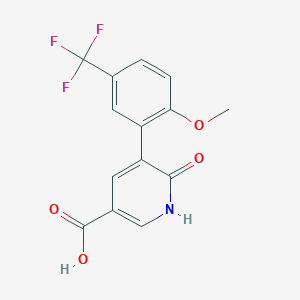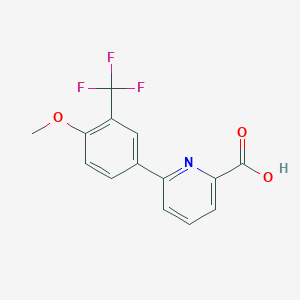
2-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, also known as 4-Methoxy-3-trifluoromethylphenylnicotinic acid or 4-Methoxy-3-trifluoromethylanilinonic acid, is a synthetic compound of the nicotinic acid family that has been used in various scientific research applications. It has a molecular formula of C11H10F3NO2 and a molecular weight of 247.21 g/mol. This compound is a white crystalline solid with a melting point of 106-108°C.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%trifluoromethylphenyl)nicotinic acid has been used in various scientific research applications, including as an inhibitor of the enzyme phosphodiesterase-4 (PDE-4). It has also been used to study the effects of nicotinic acid on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, it has been used to study the role of nicotinic acid in the regulation of blood pressure, cholesterol levels, and inflammation.
Wirkmechanismus
The mechanism of action of 2-(2-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%trifluoromethylphenyl)nicotinic acid is believed to involve the inhibition of PDE-4, which is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). Inhibition of PDE-4 leads to an increase in cAMP levels, which in turn increases the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(this compoundtrifluoromethylphenyl)nicotinic acid have been studied in various animal models. It has been found to reduce blood pressure and cholesterol levels as well as to reduce inflammation. In addition, it has been found to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 2-(2-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%trifluoromethylphenyl)nicotinic acid in laboratory experiments is that it is a relatively inexpensive compound that is easy to synthesize. Additionally, it has a relatively low toxicity and is not known to cause any significant side effects. However, it is important to note that this compound has not been approved for human use and should only be used in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-(2-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%trifluoromethylphenyl)nicotinic acid. These include further exploration of its effects on neurotransmitter release, its effects on inflammation, and its potential use in treating various diseases and disorders. Additionally, further research could be done to explore its potential use in the treatment of dementia and other neurodegenerative diseases. Additionally, further research could be done to explore its potential use in the treatment of cardiovascular diseases, obesity, and diabetes. Finally, further research could be done to explore its potential use in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 2-(2-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%trifluoromethylphenyl)nicotinic acid can be accomplished through a two-step process. The first step involves the reaction of 4-methoxybenzoic acid with trifluoroacetic anhydride in the presence of a catalyst at room temperature. The resulting product is then reacted with aniline in the presence of a base catalyst to produce the desired product.
Eigenschaften
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-11-5-4-8(7-10(11)14(15,16)17)12-9(13(19)20)3-2-6-18-12/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZLZCNXSVEXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC=N2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688398 |
Source


|
| Record name | 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-73-6 |
Source


|
| Record name | 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














